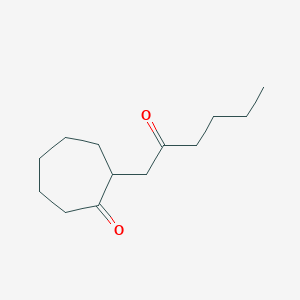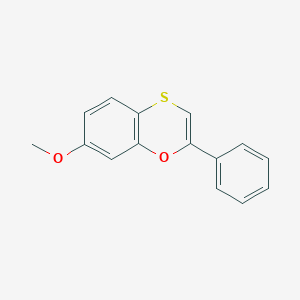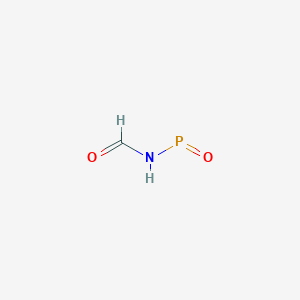
N-(Oxophosphanyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxophosphanyl)formamide is a compound of significant interest in the field of chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxophosphanyl)formamide typically involves the reaction of formamide with a suitable phosphorus-containing reagent. One common method is the reaction of formamide with phosphorus oxychloride (POCl3) under controlled conditions. This reaction proceeds through the formation of an intermediate, which subsequently rearranges to yield this compound. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reagent concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process .
Chemical Reactions Analysis
Types of Reactions
N-(Oxophosphanyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient to elevated temperatures and the use of solvents like tetrahydrofuran or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted formamides .
Scientific Research Applications
N-(Oxophosphanyl)formamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s reactivity with biomolecules makes it useful in biochemical studies and the development of bioactive molecules.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry: The compound is employed in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism by which N-(Oxophosphanyl)formamide exerts its effects involves the interaction of the oxophosphanyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby altering their structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Oxophosphanyl)formamide include:
Formamide: A simpler compound with a formamide group but lacking the phosphorus component.
Phosphoramidates: Compounds containing phosphorus-nitrogen bonds, similar to this compound.
Azothioformamides: Compounds with a similar backbone but containing sulfur instead of oxygen .
Uniqueness
This dual functionality allows for a broader range of chemical transformations and interactions compared to similar compounds .
Properties
CAS No. |
89815-81-6 |
|---|---|
Molecular Formula |
CH2NO2P |
Molecular Weight |
91.006 g/mol |
IUPAC Name |
N-phosphorosoformamide |
InChI |
InChI=1S/CH2NO2P/c3-1-2-5-4/h1H,(H,2,3,4) |
InChI Key |
PABDJIKGXZHHHE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


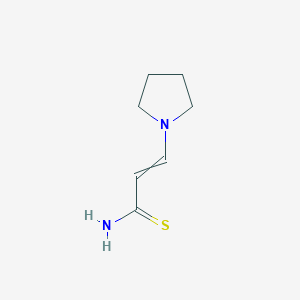
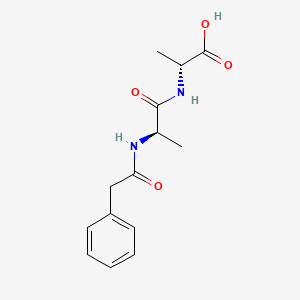
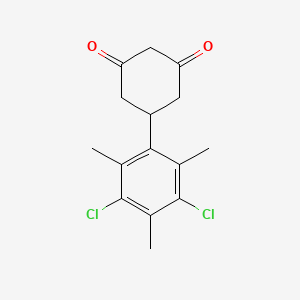
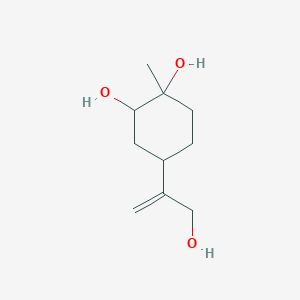
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)

![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
